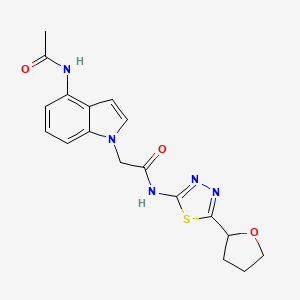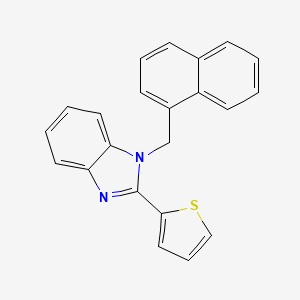
1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step involves the reaction of the benzylated indole with tetrahydro-2H-pyran-4-ylmethyl chloride in the presence of a base.
Formation of the Carboxamide: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyran moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular function.
Comparison with Similar Compounds
1-Benzyl-1H-indole-2-carboxamide: Lacks the tetrahydro-2H-pyran-4-ylmethyl group.
N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide: Lacks the benzyl group.
Uniqueness: 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-2-carboxamide is unique due to the presence of both the benzyl and tetrahydro-2H-pyran-4-ylmethyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-benzyl-N-(oxan-4-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C22H24N2O2/c25-22(23-15-17-10-12-26-13-11-17)21-14-19-8-4-5-9-20(19)24(21)16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,23,25) |
InChI Key |
OXPQAXNDVIZKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10983094.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10983112.png)
![N-[4-(acetylamino)phenyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10983118.png)
![1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10983130.png)
![N-[2-(dimethylsulfamoyl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B10983132.png)
![2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10983135.png)
![N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10983137.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10983150.png)
![Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate](/img/structure/B10983151.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B10983159.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(piperidin-1-yl)phenyl]propanamide](/img/structure/B10983163.png)
![N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10983189.png)

